Absence of Vascular Permeability Acceleration: Ep-1 vs. E-64 in Laboratory Animal Testing
The U.S. Patent 4,393,228 explicitly distinguishes dicyclohexyl 2,3-epoxysuccinate (Ep-1) and its class from E-64 based on the absence of vascular permeability acceleration, an undesirable side effect that limits E-64's therapeutic utility. E-64 (L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane), disclosed in U.S. Patent 3,911,111, was the only known epoxysuccinic acid compound possessing both thiol protease inhibitory activity and anti-inflammatory activity prior to the 4,393,228 invention [1]. Critically, the patent states that E-64 'has an undesirable side effect, i.e., the acceleration of vascular permeability,' and that the novel derivatives of the invention are distinguished 'by the absence of the acceleration of vascular permeability as shown in tests upon laboratory animals' [1]. Ep-1 is a representative compound within this patent family, and its specific synthesis examples are covered under the general formula where R¹ and R² are cyclohexyl esters [1]. This safety differentiation was a primary motivation for developing non-peptidyl epoxysuccinate esters.
| Evidence Dimension | Vascular permeability acceleration (side effect liability) |
|---|---|
| Target Compound Data | Absence of vascular permeability acceleration (Ep-1, dicyclohexyl 2,3-epoxysuccinate) |
| Comparator Or Baseline | E-64: positive for vascular permeability acceleration (documented undesirable side effect) |
| Quantified Difference | Qualitative binary outcome: Ep-1 negative vs. E-64 positive for vascular permeability acceleration in laboratory animal tests; specific quantitative magnitude not reported in patent claims |
| Conditions | In vivo laboratory animal testing as described in U.S. Patent 4,393,228 (assay details in patent specification) |
Why This Matters
For procurement decisions in anti-inflammatory or immunological research, Ep-1 offers a thiol protease inhibitory scaffold free of the vascular permeability liability that compromises E-64, enabling cleaner in vivo mechanistic studies without confounding vascular effects.
- [1] Sawada J, Hanada K, Tamai M, Morimoto S, Omura S, assignors to Taisho Pharmaceutical Co., Ltd. Epoxysuccinic acid derivatives. United States Patent US 4,393,228. Filed February 22, 1978. Granted July 12, 1983. Column 1, lines 50-65; Claim 1. View Source
